molecular formula C30H35NO6 B418872 2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 332929-20-1

2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B418872
CAS No.: 332929-20-1
M. Wt: 505.6g/mol
InChI Key: KAPFFIGKABQADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroformate, dimethoxybenzene, and methylbenzene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .

Scientific Research Applications

2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its quinoline core structure.

Properties

CAS No.

332929-20-1

Molecular Formula

C30H35NO6

Molecular Weight

505.6g/mol

IUPAC Name

2-ethoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H35NO6/c1-6-36-12-13-37-30(33)27-19(3)31-23-15-22(20-10-11-25(34-4)26(17-20)35-5)16-24(32)29(23)28(27)21-9-7-8-18(2)14-21/h7-11,14,17,22,28,31H,6,12-13,15-16H2,1-5H3

InChI Key

KAPFFIGKABQADT-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=CC(=C3)C)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=CC(=C3)C)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.